LANTHANUM ZIRCONATE

Thermal Barrier Coatings Gas Turbine Engines Thermal Insulation

YSZ thermal barrier coatings degrade above 1200-1300°C via accelerated sintering and phase destabilization, limiting turbine engine performance. Lanthanum zirconate (La₂Zr₂O₇) overcomes this ceiling: phase-stable to ~2300°C with intrinsically low thermal conductivity (1.2-1.56 W·m⁻¹·K⁻¹ at 1000°C), outperforming YSZ by 30-50%. • Insulating top layer in double-layer TBC architectures with YSZ sublayer for CTE compatibility. • Self-sealing apatite formation under CMAS attack for superior corrosion resistance. • Exceptional sintering resistance enabling >10,000-hr service above 1200°C. Supplied as 99% pure powder in R&D to bulk quantities for thermal spray processing.

Molecular Formula La2O7Zr2
Molecular Weight 572.25
CAS No. 12031-48-0
Cat. No. B1143516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLANTHANUM ZIRCONATE
CAS12031-48-0
SynonymsLANTHANUM ZIRCONATE
Molecular FormulaLa2O7Zr2
Molecular Weight572.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Zirconate Overview


Lanthanum zirconate (La₂Zr₂O₇, CAS 12031-48-0) is a rare-earth zirconate ceramic with a cubic pyrochlore structure (space group Fd3̄m). It is distinguished by a high melting point of approximately 2300 °C [1], exceptional phase stability up to its melting temperature without deleterious phase transformations [2], and intrinsically low thermal conductivity—reported values range from 1.2 to 1.56 W·m⁻¹·K⁻¹ at 1000 °C [3]. These properties position La₂Zr₂O₇ as a leading candidate material for advanced thermal barrier coating (TBC) systems in gas turbine engines, where conventional 6–8 wt% yttria-stabilized zirconia (YSZ) degrades above 1200 °C due to accelerated sintering and phase destabilization [2].

Lanthanum Zirconate Substitution Limitations


Lanthanum zirconate occupies a distinct performance niche that precludes simple substitution by either conventional YSZ or structurally analogous pyrochlores like Gd₂Zr₂O₇. While YSZ remains the industry standard for TBCs, its accelerated sintering and tetragonal-to-monoclinic phase transformation above 1200–1300 °C cause thermal conductivity to rise and coating lifetime to plummet [1]. La₂Zr₂O₇ addresses this ceiling with phase stability up to ~2300 °C and a thermal conductivity that is 30–50% lower than YSZ [2]. However, La₂Zr₂O₇'s lower thermal expansion coefficient (10.3 × 10⁻⁶ K⁻¹ vs. YSZ's 13 × 10⁻⁶ K⁻¹ below 1650 °C) and inferior fracture toughness prevent it from being used as a monolithic replacement; instead, it must be deployed in double-layer architectures with YSZ to mitigate thermal expansion mismatch stress [3]. Furthermore, relative to its closest pyrochlore analog, Gd₂Zr₂O₇, La₂Zr₂O₇ exhibits a lower thermal expansion coefficient [4] and distinct CMAS corrosion reaction kinetics [5], making material selection highly dependent on the specific degradation mechanism anticipated in service.

Lanthanum Zirconate Performance Comparison


Thermal Conductivity vs. YSZ

La₂Zr₂O₇ exhibits a significantly lower thermal conductivity than conventional 8 wt% yttria-stabilized zirconia (8YSZ), the industry-standard TBC material. EB-PVD deposited La₂Zr₂O₇ coatings demonstrated thermal conductivity values 30–50% lower than those of 7YSZ across the temperature range of 400 °C to 1300 °C [1]. Specifically, plasma-sprayed La₂Zr₂O₇ coatings showed a thermal conductivity of approximately 1.56 W·m⁻¹·K⁻¹ at 1000 °C [2], compared to typical 8YSZ values of 2.0–2.3 W·m⁻¹·K⁻¹ under similar conditions [3].

Thermal Barrier Coatings Gas Turbine Engines Thermal Insulation

CTE vs. YSZ and Gd₂Zr₂O₇

The mean thermal expansion coefficient (TEC) of La₂Zr₂O₇ is lower than that of YSZ and Gd₂Zr₂O₇, a critical factor in coating system design. Neutron diffraction on levitated samples quantified TEC for YSZ as 13 ± 1 × 10⁻⁶ K⁻¹, compared to 10.3 ± 0.6 × 10⁻⁶ K⁻¹ for La₂Zr₂O₇ at temperatures below approximately 1650 °C [1]. Additionally, the TEC of Gd₂Zr₂O₇ is reported to be higher than that of La₂Zr₂O₇, making Gd₂Zr₂O₇ potentially more compatible with YSZ in double-layer systems from a CTE mismatch perspective [2].

Thermal Expansion Matching Double-Layer TBC Architecture Thermomechanical Stress

Sintering Resistance vs. YSZ

La₂Zr₂O₇ demonstrates exceptional resistance to densification (sintering), a property critical for maintaining low thermal conductivity and strain tolerance of porous TBC microstructures over long-term service. Intrinsic sintering resistance (ISR) analysis revealed that the ISR of La₂Zr₂O₇ (LZ) is substantially better than that of both YSZ and La₂Ce₂O₇ (LC), while the ISR values of LC and YSZ were found to be similar [1]. Complementary studies confirm that La₂Zr₂O₇ exhibits a low sintering rate and remarkable resistance to shrinkage, making it a 'perfect candidate' for applications requiring minimal densification at high temperature [2].

Sintering Resistance TBC Lifetime Microstructural Stability

CMAS Corrosion Resistance vs. YSZ

When exposed to molten calcium-magnesium-aluminosilicate (CMAS) deposits—a primary degradation mechanism for TBCs in dusty environments—La₂Zr₂O₇ exhibits mitigated penetration due to the rapid formation of a dense, continuous apatite reaction layer (Ca₂La₈(SiO₄)₆O₂) that seals the coating surface [1]. This behavior contrasts with YSZ, which suffers from extensive CMAS infiltration and subsequent phase destabilization above 1170 °C [2]. Furthermore, La₂Zr₂O₇ (LZ) demonstrated 'mitigated penetration of CMAS by the formation of the reaction products produced by the high reactivity between the LZ and the molten CMAS' when directly compared to YSZ and LZ-YSZ composite coatings [3].

CMAS Corrosion Molten Silicate Attack Environmental Barrier Coatings

Lanthanum Zirconate Application Scenarios


Double-Layer TBC Top Coat

La₂Zr₂O₇ is most effectively deployed as the insulating top layer in a double-layer ceramic TBC system, where a YSZ base layer (or porous 8YSZ buffer layer) accommodates the CTE mismatch with the metallic bond coat and substrate [1]. This architecture leverages the 30–50% lower thermal conductivity of La₂Zr₂O₇ to reduce metal surface temperatures while mitigating the thermomechanical stresses that would cause premature failure in a monolithic La₂Zr₂O₇ coating [2]. Double-layer systems combining porous 8YSZ with La₂Zr₂O₇ have demonstrated superior thermal shock performance compared to single-layer La₂Zr₂O₇ coatings and double-layer structures on dense 8YSZ sublayers [2].

CMAS-Resistant Thermal Barrier Coatings

For gas turbine engines operating in environments with high airborne silicate particulate (sand, dust, volcanic ash), La₂Zr₂O₇-based coatings offer a distinct advantage over YSZ. The material's high reactivity with molten CMAS leads to the rapid formation of a dense, continuous apatite (Ca₂La₈(SiO₄)₆O₂) sealing layer that effectively slows subsequent melt penetration [1]. This self-sealing mechanism mitigates the primary failure mode of YSZ coatings under CMAS attack, which involves extensive infiltration and yttria depletion-induced phase destabilization [2]. This makes La₂Zr₂O₇ a strategic choice for TBCs on aero-engines and industrial gas turbines in arid or volcanic regions.

Long-Life TBCs with Sintering Resistance

The superior intrinsic sintering resistance of La₂Zr₂O₇, which is substantially better than that of both YSZ and La₂Ce₂O₇ [1], makes it particularly suited for TBC applications demanding long service lifetimes (>10,000 hours) at temperatures exceeding 1200 °C. By resisting densification, La₂Zr₂O₇ maintains the porous, compliant microstructure essential for strain tolerance and sustained low thermal conductivity over thousands of thermal cycles, directly addressing a key limitation of YSZ [2].

High-Temperature Structural Ceramics

The combination of high melting point (~2300 °C) [1], phase stability up to the melting point [2], and exceptional resistance to sintering [3] positions La₂Zr₂O₇ as a candidate material for advanced refractory applications and high-temperature structural components. Its resistance to densification is particularly valuable in applications where maintaining porosity or preventing shrinkage is critical, such as in high-temperature filters, catalyst supports, or porous ceramic matrices operating above 1500 °C [3].

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